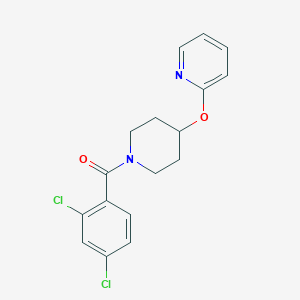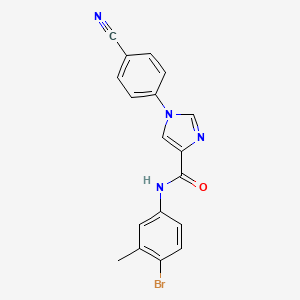
N-(4-bromo-3-methylphenyl)-1-(4-cyanophenyl)-1H-imidazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-bromo-3-methylphenyl)-1-(4-cyanophenyl)-1H-imidazole-4-carboxamide, also known as BRD-7389, is a small molecule inhibitor that has been widely used in scientific research for its potential therapeutic applications.
Mecanismo De Acción
N-(4-bromo-3-methylphenyl)-1-(4-cyanophenyl)-1H-imidazole-4-carboxamide works by binding to the bromodomain of BRD4, which is involved in the regulation of gene expression. By inhibiting the activity of BRD4, N-(4-bromo-3-methylphenyl)-1-(4-cyanophenyl)-1H-imidazole-4-carboxamide can prevent the expression of genes that are involved in the development of cancer. In addition, N-(4-bromo-3-methylphenyl)-1-(4-cyanophenyl)-1H-imidazole-4-carboxamide can also inhibit the activity of the NLRP3 inflammasome by binding to the NLRP3 protein, which is involved in the regulation of the immune response.
Biochemical and Physiological Effects
N-(4-bromo-3-methylphenyl)-1-(4-cyanophenyl)-1H-imidazole-4-carboxamide has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells and induce cell death in vitro. In addition, N-(4-bromo-3-methylphenyl)-1-(4-cyanophenyl)-1H-imidazole-4-carboxamide has been shown to inhibit the production of pro-inflammatory cytokines in vitro and in vivo, indicating its potential as an anti-inflammatory agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of N-(4-bromo-3-methylphenyl)-1-(4-cyanophenyl)-1H-imidazole-4-carboxamide is its specificity for BRD4 and the NLRP3 inflammasome, which allows for targeted inhibition of these proteins. However, one of the limitations of N-(4-bromo-3-methylphenyl)-1-(4-cyanophenyl)-1H-imidazole-4-carboxamide is its low solubility, which can make it difficult to work with in lab experiments.
Direcciones Futuras
There are several future directions for the use of N-(4-bromo-3-methylphenyl)-1-(4-cyanophenyl)-1H-imidazole-4-carboxamide in scientific research. One potential direction is the development of more soluble analogs of N-(4-bromo-3-methylphenyl)-1-(4-cyanophenyl)-1H-imidazole-4-carboxamide that can be used in lab experiments. Another potential direction is the use of N-(4-bromo-3-methylphenyl)-1-(4-cyanophenyl)-1H-imidazole-4-carboxamide in combination with other therapeutic agents to enhance its anti-cancer and anti-inflammatory properties. Finally, the use of N-(4-bromo-3-methylphenyl)-1-(4-cyanophenyl)-1H-imidazole-4-carboxamide in preclinical and clinical trials for the treatment of cancer and inflammatory diseases is an important future direction for this compound.
Métodos De Síntesis
N-(4-bromo-3-methylphenyl)-1-(4-cyanophenyl)-1H-imidazole-4-carboxamide can be synthesized using a multi-step process involving the reaction of 4-bromo-3-methylphenylamine with 4-cyanobenzaldehyde to form an imine intermediate. The imine intermediate is then reduced using sodium borohydride to form the corresponding amine. The amine is then reacted with 1H-imidazole-4-carboxylic acid to yield N-(4-bromo-3-methylphenyl)-1-(4-cyanophenyl)-1H-imidazole-4-carboxamide.
Aplicaciones Científicas De Investigación
N-(4-bromo-3-methylphenyl)-1-(4-cyanophenyl)-1H-imidazole-4-carboxamide has been widely used in scientific research as a potential therapeutic agent for a variety of diseases. It has been shown to have anti-cancer properties by inhibiting the activity of bromodomain-containing protein 4 (BRD4), which is involved in the regulation of gene expression. BRD4 has been implicated in the development of various cancers, and inhibition of its activity has been shown to have therapeutic potential.
In addition to its anti-cancer properties, N-(4-bromo-3-methylphenyl)-1-(4-cyanophenyl)-1H-imidazole-4-carboxamide has also been shown to have anti-inflammatory properties by inhibiting the activity of the NLRP3 inflammasome, which is involved in the regulation of the immune response. Inhibition of the NLRP3 inflammasome has been shown to have therapeutic potential in a variety of inflammatory diseases.
Propiedades
IUPAC Name |
N-(4-bromo-3-methylphenyl)-1-(4-cyanophenyl)imidazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13BrN4O/c1-12-8-14(4-7-16(12)19)22-18(24)17-10-23(11-21-17)15-5-2-13(9-20)3-6-15/h2-8,10-11H,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCWFMGAYYWPXGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)C2=CN(C=N2)C3=CC=C(C=C3)C#N)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13BrN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-bromo-3-methylphenyl)-1-(4-cyanophenyl)-1H-imidazole-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-methylphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2467587.png)
![1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(2-methoxyethyl)-3-methyl-6-(p-tolyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2467588.png)
![1-[2-Fluoro-4-(trifluoromethyl)phenyl]ethan-1-amine](/img/structure/B2467590.png)
![7-ethyl-N-(1H-indazol-6-yl)-8-methyl-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2467592.png)
![N-(3,5-dimethylphenyl)-1-(7-oxo-6,7-dihydrothiazolo[4,5-d]pyrimidin-2-yl)piperidine-4-carboxamide](/img/structure/B2467594.png)
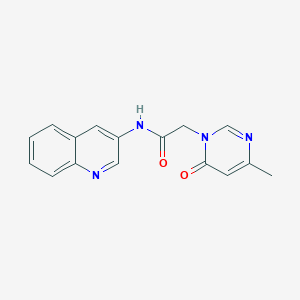
![3-[(4-Fluorophenyl)methyl]pyrrolidin-3-ol hydrochloride](/img/structure/B2467598.png)
![N-(1-(3-(tert-butyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methylacetamide](/img/structure/B2467599.png)
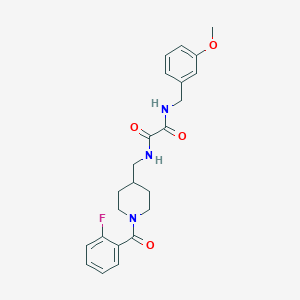
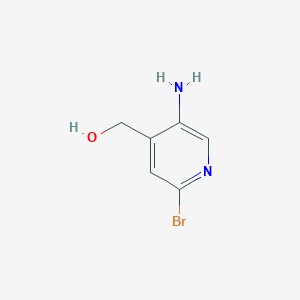
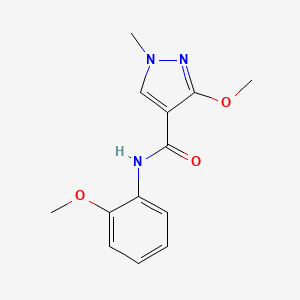
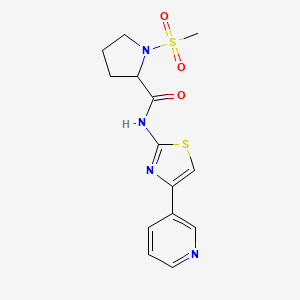
![3-iodo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine hydrochloride](/img/no-structure.png)
